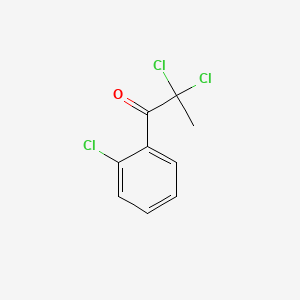
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms attached to the second carbon of the propanone chain and an additional chlorine atom attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- typically involves the chlorination of 1-phenyl-2-propanone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced into the propanone chain and the phenyl ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions, leading to a more efficient production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-2-propanone: Similar structure but lacks the phenyl ring.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with bromine atoms instead of chlorine.
1-Chloro-2-propanone: Similar structure but with only one chlorine atom.
Uniqueness: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is unique due to the presence of both the phenyl ring and the multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.
Eigenschaften
CAS-Nummer |
35996-45-3 |
|---|---|
Molekularformel |
C9H7Cl3O |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5H,1H3 |
InChI-Schlüssel |
RDTQUNIULSBWTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


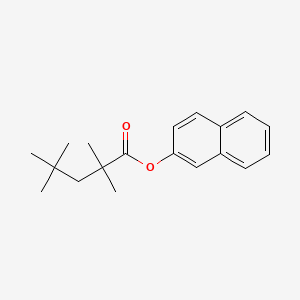
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
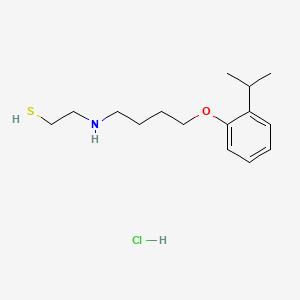
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
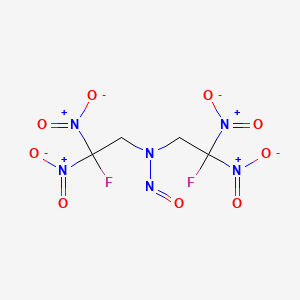
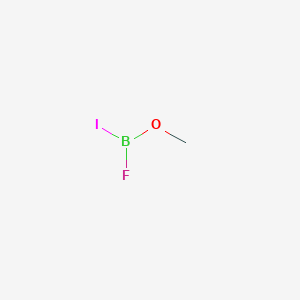
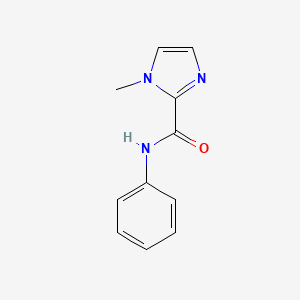
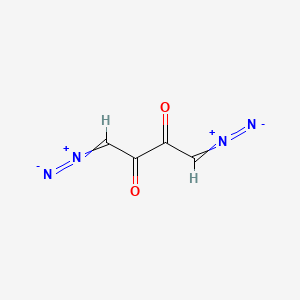

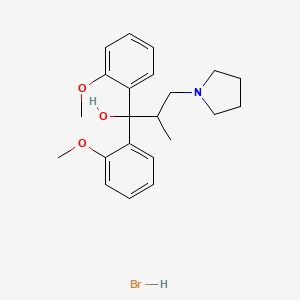
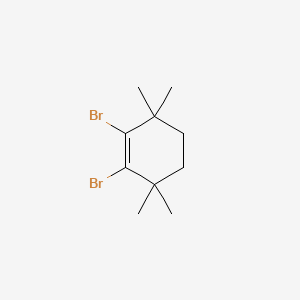

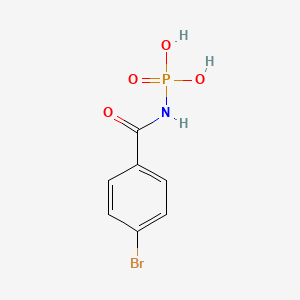
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
